Furfuryl mercaptan

Product Introduction

Furfuryl mercaptan is synthesized from furfural, which is produced through the acid-catalyzed hydrolysis of pentosan-rich materials such as corn cobs and sugarcane bagasse. The compound falls under the category of sulfur-containing organic compounds, specifically thiols, which are known for their strong odors and reactivity due to the presence of a sulfhydryl group (-SH) attached to a carbon atom.

The synthesis of furfuryl mercaptan typically involves the reduction of 2-furfuryl disulfide, which can be obtained through the reaction of furfural with ammonium hydrosulfide. Several methods have been documented for this synthesis:

-

Reduction Method:

- Materials: 2 parts by weight of crude furfuryl disulfide dissolved in alcohol.

- Reagents: Addition of zinc dust and acetic acid.

- Process: The mixture is heated until the reaction completes, followed by treatment with aqueous oxalic acid to liberate the mercaptan, which is then distilled for purification .

- Direct Reaction with Sulfides:

- Yield Optimization:

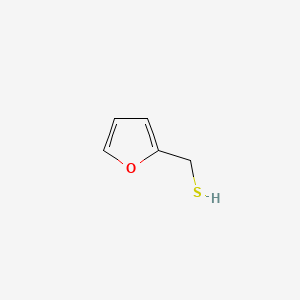

Furfuryl mercaptan has a molecular formula of and a molecular weight of approximately 118.16 g/mol. Its structure features a furan ring (a five-membered aromatic ring containing oxygen) substituted with a thiol group:

- Structural Formula:

- Key Features:

- The furan ring contributes to its aromatic properties.

- The thiol group (-SH) imparts significant reactivity and volatility.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized furfuryl mercaptan.

Furfuryl mercaptan participates in various chemical reactions due to its thiol functional group:

-

Oxidation Reactions:

- Furfuryl mercaptan can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

-

Condensation Reactions:

- It can react with aldehydes or ketones to form thioethers or thioacetals, which are useful in organic synthesis.

- Formation of Conjugates:

The mechanism by which furfuryl mercaptan interacts in chemical reactions often involves nucleophilic attack due to the electron-rich sulfur atom in the thiol group. This allows it to act as a nucleophile in various organic transformations:

- Nucleophilic Substitution: The sulfur atom can donate its lone pair to electrophiles, facilitating reactions such as alkylation or acylation.

- Stabilization of Reactive Intermediates: In aroma chemistry, it forms stable conjugates with reactive species generated during thermal degradation processes, impacting flavor profiles in food products like coffee .

Furfuryl mercaptan exhibits several notable physical and chemical properties:

- Appearance: Colorless liquid

- Odor: Strong, unpleasant odor similar to coffee

- Solubility: Insoluble in water but soluble in organic solvents and alkaline solutions

- Boiling Point: Approximately 112 °C

- Density: Lower than water, contributing to its behavior in mixtures .

These properties make it suitable for various applications but also necessitate careful handling due to its volatility and odor.

Furfuryl mercaptan has several scientific applications:

- Flavoring Agent: Its unique aroma makes it valuable in food chemistry, particularly in coffee flavoring.

- Chemical Intermediate: It serves as a precursor for synthesizing other sulfur-containing compounds used in pharmaceuticals and agrochemicals.

- Research Applications: Studies involving furfuryl mercaptan help elucidate mechanisms of aroma staling in food products and contribute to developing methods for flavor retention .

Chemical Nomenclature and Structural Characterization

Furfuryl mercaptan, systematically named (furan-2-yl)methanethiol, represents a significant organosulfur compound within flavor chemistry. Its molecular formula is C5H6OS, corresponding to a molar mass of 114.16 g/mol. Structurally, it consists of a furan heterocycle substituted with a sulfanylmethyl group (–CH2SH) at the 2-position. This configuration enables distinctive reactivity patterns and odor characteristics [2] [5].

Table 1: Nomenclature and Fundamental Properties of Furfuryl Mercaptan

| Category | Specification |

|---|---|

| Preferred IUPAC Name | (Furan-2-yl)methanethiol |

| Other Names | 2-Furfurylthiol, furfuryl mercaptan, 2-furanmethanethiol, coffee mercaptan |

| CAS Registry Number | 98-02-2 |

| Molecular Formula | C5H6OS |

| Molecular Structure |  |

| Boiling Point | 155°C (311°F) at 759 mmHg [1] [4] |

| Density | 1.132 g/mL at 25°C [5] [7] |

| Refractive Index | n20D = 1.531 [5] [7] |

| Water Solubility | 0.5 g/L [1] |

| Appearance | Colorless to pale yellow oily liquid (darkens on storage) [5] [7] |

The compound’s low odor threshold (as low as 0.005–0.01 ppb in air) underscores its potent sensory impact. Its structural instability leads to gradual yellowing upon exposure to air due to oxidation, forming disulfide derivatives [5] [7]. Spectroscopic characterization includes distinctive infrared absorptions for S–H (2550 cm-1) and C–O–C (1015 cm-1) functional groups [2].

Historical Context and Discovery Milestones

The synthesis and identification of furfuryl mercaptan trace back to foundational work by Nobel laureate Hermann Staudinger and collaborator Thadeus Reichstein in the late 1920s. Their patents described initial routes involving furfural reduction with ammonium hydrosulfide (NH4HS) to form bis(furylmethyl) disulfide, followed by reduction to the thiol using elemental zinc or sodium [1] [6]. This research emerged during European coffee shortages in World War I, aimed at developing synthetic coffee aromas for substitutes like malt barley [6] [9].

In 1944, Mexican chemists José Giral and Aureliano García Fernández first definitively linked furfuryl mercaptan to roasted coffee aroma—a finding expanded upon by Staudinger and Reichstein in a 1950 review of coffee flavor patents [1]. Commercial availability began in 1949 when Cargille Scientific marketed it as "Coffee-Captan," though Staudinger contested their claims of novelty given his earlier work [9].

A pivotal synthesis advance came in 1955, when Helmer Kofod published an optimized method in Organic Syntheses:

- Reaction: Furfuryl alcohol with thiourea in hydrochloric acid forms S-2-furfurylisothiouronium chloride.

- Hydrolysis: Treatment with sodium hydroxide liberates the thiol.This method achieved 55–60% yields while avoiding unstable furfuryl halides [4]. Its scalability cemented furfuryl mercaptan’s industrial viability.

Table 2: Key Historical Developments in Furfuryl Mercaptan Chemistry

| Year | Researchers | Contribution |

|---|---|---|

| 1928 | Staudinger & Reichstein | Patented disulfide reduction synthesis from furfural [1] [6] |

| 1944 | Giral & García Fernández | Identified the compound as essential to coffee aroma [1] |

| 1950 | Staudinger, Reichstein, et al. | Reviewed use as coffee flavoring agent [1] |

| 1955 | Kofod | Published scalable synthesis from furfuryl alcohol/thiourea [4] |

Role in Natural and Synthetic Systems

Natural Occurrence and Formation Pathways

Furfuryl mercaptan forms naturally during thermal processing of organic materials via Maillard reactions between reducing sugars and amino acids. Key sources include:

- Roasted coffee beans: Forms during pyrolysis; concentrations reach 0.6–2.7 mg/kg [1] [9].

- Cooked meats: Generated in roasted pork, beef, and chicken; contributes savory notes [3] [7].

- Other foods: Detected in popcorn, potato chips, bread, cocoa, whiskey, and Burley tobacco [7] [8].

Its absence in green coffee beans confirms its pyrolytic origin. Formation involves:

- Degradation of fructose or sucrose to furfural.

- Nucleophilic attack by hydrogen sulfide (from cysteine decomposition) to form the thiol [9].

Industrial Applications

In synthetic contexts, furfuryl mercaptan serves as a high-impact flavor additive (FEMA 2493). Suppliers offer "Fragrance Grade" (≥97% purity) and "Natural" (98%) variants compliant with IFRA, JECFA, and EU/ FDA regulations [3] [5] [7]. Applications include:

- Food flavoring: Replicates roasted coffee in beverages, plant-based meats, and baked goods at ppm levels [3] [5].

- Fragrance modulation: Enhances "naturalism" in perfumes at trace concentrations (0.01–0.1%), despite its skunk-like odor when undiluted [8] [9].

- Corrosion inhibition: Emerging use as a green inhibitor for carbon steel [5].

Sensory and Physiological Significance

The compound exemplifies dual odor character:

- At ≤1 ppm: Described as "roasted coffee," "caramellic-burnt," and "sweet" [1] [8].

- At higher concentrations: "Sulfurous," "skunky," and "nauseating" [8] [9].

Recent research identifies it as a parosmia trigger in post-COVID-19 olfactory dysfunction. Its binding to odor receptors may explain distorted smell perception in recovered patients [2]. Reichstein’s observation remains pertinent: Minute quantities of "foul" compounds impart naturalism to complex aromas—coffee’s "garbage" note underpinning its allure [9].

Properties

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Solubility

Miscible at room temperature (in ethanol)

Synonyms

2-furfurylthiol

furfuryl mercaptan

Canonical SMILES

Product FAQ

- To receive a quotation, send us an inquiry about the desired product.

- The quote will cover pack size options, pricing, and availability details.

- If applicable, estimated lead times for custom synthesis or sourcing will be provided.

- Quotations are valid for 30 days, unless specified otherwise.

- New customers generally require full prepayment.

- NET 30 payment terms can be arranged for customers with established credit.

- Contact our customer service to set up a credit account for NET 30 terms.

- We accept purchase orders (POs) from universities, research institutions, and government agencies.

- Preferred methods include bank transfers (ACH/wire) and credit cards.

- Request a proforma invoice for bank transfer details.

- For credit card payments, ask sales representatives for a secure payment link.

- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.

- Orders are confirmed upon receiving official order requests.

- Provide full prepayment or submit purchase orders for credit account customers.

- Send purchase orders to sales@EVITACHEM.com.

- A confirmation email with estimated shipping date follows processing.

- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.

- You can use your FedEx account; specify this on the purchase order or inform customer service.

- Customers are responsible for customs duties and taxes on international shipments.

- Reach out to our customer service representatives at sales@EVITACHEM.com.

- For ongoing order updates or questions, continue using the same email.

- Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

Hot Products

2-mercaptoethanol

CAS No.: 60-24-2

alpha-Hydroxysalmeterol

CAS No.: 152405-02-2

Epibatidine Dihydrochloride

CAS No.: 152885-09-1

Neopentane

CAS No.: 463-82-1

Sorgoleone

CAS No.:

TAMRA-isoADPr

CAS No.: